7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 129909-71-3) is a substituted pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₁₀H₁₁Cl₂N₃ and a molecular weight of 244.1 g/mol . This compound features:
- Chlorine at the 7-position.
- A 2-chloroethyl group at the 6-position.
- Methyl groups at the 2- and 5-positions.
- A phenyl ring at the 3-position.
It is commercially available for laboratory use, though its specific biological or industrial applications remain unspecified in the provided evidence .
Properties
IUPAC Name |
7-chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3/c1-10-13(8-9-17)15(18)21-16(19-10)14(11(2)20-21)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVAMRWHELJVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CCCl)Cl)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS No. 900291-22-7) is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 320.22 g/mol. The structure features a pyrazolo-pyrimidine core, which is known for its diverse pharmacological properties.
Anticancer Properties
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity through various mechanisms:
-
Cell Line Studies :
- The compound has shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). For example, derivatives of pyrazole compounds have been reported with IC50 values indicating effective inhibition of cell proliferation:
-
Mechanism of Action :
- These compounds often induce apoptosis in cancer cells while sparing normal cells, which is crucial for therapeutic efficacy. The mechanism may involve the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways.
Anti-inflammatory Activity
In addition to anticancer properties, these compounds have also been investigated for their anti-inflammatory effects:
- Inhibition of Pro-inflammatory Markers :
Case Studies and Experimental Data
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Bouabdallah et al. | Hep-2 | 3.25 | Induces apoptosis |
| Wei et al. | A549 | 0.39 | Inhibition of Aurora-A kinase |
| Cankara et al. | HCT-116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
| Sun et al. | K-562 | 69.95% inhibition | CDK inhibition leading to apoptosis |
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines can be influenced by various substituents on the core structure:
- Electron-donating groups : Enhance activity by stabilizing the transition state during enzyme interactions.
- Chlorine substituents : Often improve binding affinity to target proteins due to increased lipophilicity.
Scientific Research Applications
While specific applications of "7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine" are not detailed in the provided search results, the broader chemical classes and related compounds offer insight into potential research avenues.
Chemical Information
this compound is a specialty chemical with the molecular formula C16H15Cl2N3 and CAS number 900291-22-7 . Synonyms include BBL030672, STK594296, AKOS002299967, VS-09966, and CS-0361108 . Parchem is a supplier of this chemical .
Potential Applications Based on Related Compounds
-
CDK Inhibitors and Anticancer Effects :
- Pyrazolo-pyrimidine derivatives have demonstrated anticancer activity, particularly as CDK2 inhibitors .
- These compounds can induce cell cycle arrest and apoptosis in cancer cell lines .
- Substitution patterns on the pyrazolo-pyrimidine scaffold influence anticancer activity .
- Several pyrazolo-pyrimidine derivatives have shown potent antiproliferative effects against various solid cancer cell lines .
- Kinase Inhibition :
- Other potential activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazolo[1,5-a]pyrimidines are versatile scaffolds in drug discovery due to their synthetic adaptability and ability to accommodate diverse substituents . Below is a detailed comparison of the target compound with structurally related derivatives:
Substituent Position and Functional Group Analysis
Key Observations:
Chlorine vs. Trifluoromethyl at Position 7: The target compound’s 7-Cl group contrasts with 7-CF₃ in Pim1 kinase inhibitors (e.g., 6k, 6l). CF₃ groups enhance metabolic stability and lipophilicity, contributing to potent enzymatic inhibition (IC₅₀ = 18–27 nM) . Chlorine, while electronegative, may offer different steric and electronic effects. 6-Position Variability: The 2-chloroethyl group in the target compound differs from bulkier substituents like 2,6-dichlorobenzyl (CAS 477858-94-9) or trifluoromethyl benzyl (CAS 439111-23-6). 3-Position Aromaticity: The target’s 3-phenyl group is shared with 10c and 477858-94-7. Aryl groups here may enhance π-π stacking interactions in biological targets .
Q & A
Q. What are the established synthetic routes for 7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine?
Methodological Answer: The synthesis typically involves cyclization reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. For example, cyclization of chlorinated precursors with aminopyrazoles under reflux conditions in pyridine or ethanol is a common approach. Key steps include:
- Reagent selection : Use of 2-chloroethyl substituents and phenyl groups in precursor molecules .
- Reaction conditions : Refluxing in pyridine (5–6 hours) followed by neutralization with HCl and crystallization from ethanol or dioxane .
- Purification : Recrystallization from solvents like ethanol or DMF to achieve >95% purity, as confirmed by NMR and elemental analysis .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and structural integrity. For instance, the chloroethyl group’s protons appear as a triplet at δ ~4.6 ppm in NMR .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C-Cl stretching at ~750 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight (244.12 g/mol) via EI-MS, with fragmentation patterns aligning with the pyrazolo-pyrimidine core .
Q. What are the key physicochemical properties critical for experimental design?
Methodological Answer:
- Molecular weight : 244.12 g/mol (CHClN) .
- Melting point : Not explicitly reported, but analogous compounds (e.g., 7-chloro derivatives) melt between 220–235°C, requiring controlled heating during synthesis .
- Stability : Store at 2–8°C in inert atmospheres to prevent decomposition of the chloroethyl group .
Advanced Research Questions
Q. How can conflicting data in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives be resolved?
Methodological Answer: Conflicting yields or purity data often arise from variations in solvent systems or reaction times. To address this:
- Comparative analysis : Replicate methods from independent studies (e.g., pyridine vs. DMF reflux ) and compare yields.
- Control experiments : Systematically vary one parameter (e.g., temperature) while holding others constant. For example, microwave-assisted synthesis (120°C, 30 minutes) can improve yields by 15–20% compared to traditional reflux .
- Validation : Cross-check results with elemental analysis (C, H, N) and HPLC to resolve discrepancies in purity .
Q. What strategies optimize reaction yield and selectivity for derivatives of this compound?
Methodological Answer:
- Computational design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify optimal substituent orientations, reducing trial-and-error approaches .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 6-chloroethyl position, improving selectivity for mono-substituted products .
- Catalytic additives : Introduce piperidine or triethylamine to accelerate cyclization steps, achieving yields >70% .
Q. How can the chloroethyl substituent be modified to study structure-activity relationships (SAR)?
Methodological Answer:
- Alkylation/Substitution : Replace the 2-chloroethyl group with thiols or amines via nucleophilic substitution (e.g., using sodium sulfide or benzylamine ).
- Functionalization : Introduce bioisosteres (e.g., trifluoromethyl or methoxy groups) at the 6-position to assess pharmacokinetic impacts .
- Biological assays : Test modified derivatives against target enzymes (e.g., kinase inhibitors) using in vitro IC assays to correlate substituent effects with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
